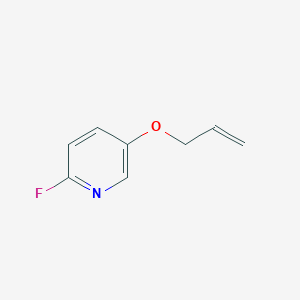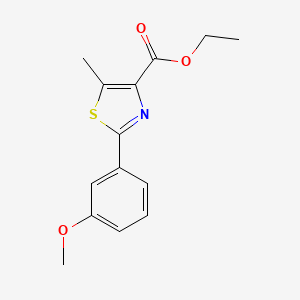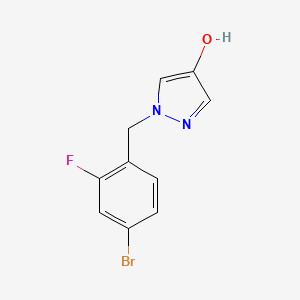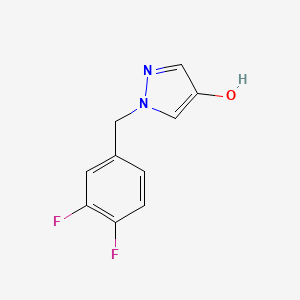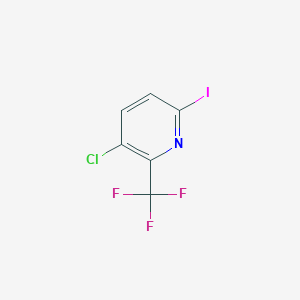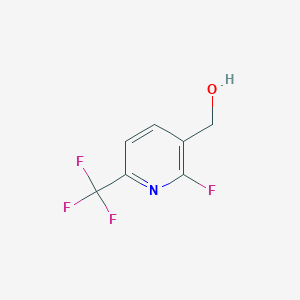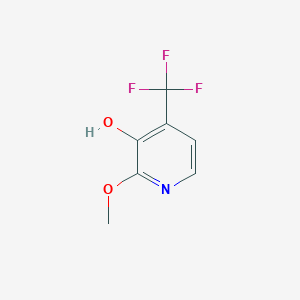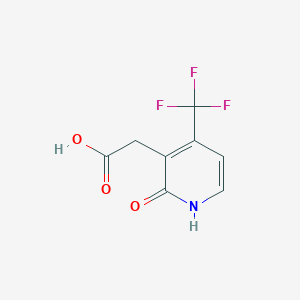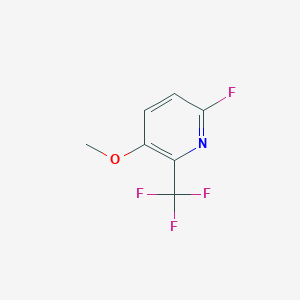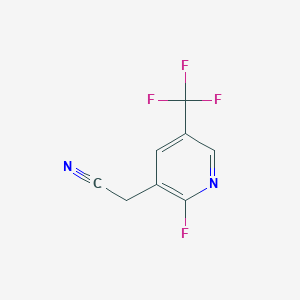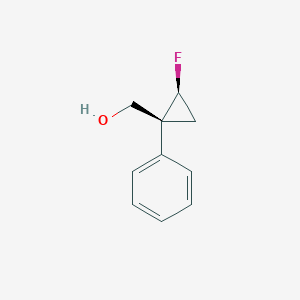
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol
Overview
Description
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol: is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropyl ring substituted with a fluorine atom and a phenyl group, along with a hydroxymethyl group. The stereochemistry is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclopropyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by fluorination and hydroxylation steps. One common method involves the use of diazo compounds and transition metal catalysts to form the cyclopropyl ring. The fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The final hydroxylation step can be performed using standard oxidation-reduction reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration. Catalysts and reagents are selected to optimize the reaction pathway and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol using hydrogenation or metal hydride reagents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Sodium iodide (NaI) in acetone, or other nucleophilic substitution reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to active sites and modulate biological pathways. For example, the hydroxyl group can form hydrogen bonds with amino acid residues, while the fluorine atom can enhance binding affinity through electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Fluoro-1-phenylcyclopropane: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
(1R,2S)-2-Chloro-1-phenylcyclopropyl)methanol: Substitution of fluorine with chlorine alters the compound’s chemical properties and biological activity.
(1R,2S)-2-Methyl-1-phenylcyclopropyl)methanol: Substitution of fluorine with a methyl group changes the steric and electronic environment.
Uniqueness
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and biological interactions. The specific (1R,2S) configuration also contributes to its stereochemical properties, making it valuable in asymmetric synthesis and chiral recognition studies .
Properties
IUPAC Name |
[(1R,2S)-2-fluoro-1-phenylcyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCPVKXHJADEGK-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CO)C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@]1(CO)C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


